molecular formula C24H24ClN3O2S B2895740 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride CAS No. 1215325-12-4

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride

Cat. No.: B2895740
CAS No.: 1215325-12-4
M. Wt: 453.99
InChI Key: MQAKHSIHOWGXPK-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a benzyl group at position 6, a cyano group at position 3, and a 4-ethoxybenzamide moiety at position 2. The 4-ethoxy group may enhance lipophilicity and metabolic stability compared to simpler benzamide derivatives .

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S.ClH/c1-2-29-19-10-8-18(9-11-19)23(28)26-24-21(14-25)20-12-13-27(16-22(20)30-24)15-17-6-4-3-5-7-17;/h3-11H,2,12-13,15-16H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAKHSIHOWGXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocyclic Modifications

(a) N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide
  • Structural Difference : Replaces the 4-ethoxybenzamide with a 2,2-dimethylpropanamide group.
  • Implications: The bulky dimethylpropanamide may reduce steric accessibility for target binding compared to the planar 4-ethoxybenzamide. No bioactivity data are available, but the cyano group at position 3 is retained, suggesting similar electronic properties .
(b) N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide Hydrochloride
  • Structural Difference: Substitutes the cyano group with a benzo[d]thiazol-2-yl moiety and introduces a 2,4-dimethoxybenzamide.
  • The 2,4-dimethoxybenzamide may improve solubility but reduce metabolic stability due to demethylation pathways. Molecular weight (502.1 g/mol) is higher than the target compound’s estimated ~460 g/mol .

Benzamide Substituent Variations

(a) Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16)
  • Structural Difference: Oxazolo[4,5-b]pyridine core instead of thieno[2,3-c]pyridine, with a methyl propenoate substituent.
  • Implications: The oxazole ring may alter electronic distribution and hydrogen-bonding capacity. The compound exhibits a melting point of 136°C and an 88% synthetic yield, suggesting robust crystallinity and efficient synthesis compared to thienopyridine derivatives .
(b) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
  • Structural Difference: Pyridin-3-amine core with a dihydrobenzodioxin group and dimethylaminomethylphenyl substituent.
  • Implications: The dihydrobenzodioxin enhances oxygen-rich hydrophilicity, while the dimethylaminomethyl group may facilitate protonation at physiological pH, improving aqueous solubility. Molecular weight (391.46 g/mol) is lower than the target compound’s, likely due to the absence of a thienopyridine core .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Data
Target Compound Thieno[2,3-c]pyridine 6-Benzyl, 3-Cyano, 4-Ethoxybenzamide (Est.) C₃₂H₃₃ClN₄O₂S ~460 Hydrochloride salt enhances solubility
N-(6-Benzyl-3-cyano-...-2,2-dimethylpropanamide Thieno[2,3-c]pyridine 2,2-Dimethylpropanamide C₂₃H₂₅N₃O₃ 391.46 No bioactivity reported
N-(3-(Benzothiazol-2-yl)-...-2,4-dimethoxybenzamide HCl Thieno[2,3-c]pyridine 3-Benzothiazolyl, 2,4-Dimethoxybenzamide C₂₄H₂₄ClN₃O₃S₂ 502.1 Higher molecular weight
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate Oxazolo[4,5-b]pyridine Methyl propenoate, Piperidinyl C₂₃H₂₅N₃O₃ 391.46 Mp: 136°C, Yield: 88%

Research Findings and Limitations

  • Synthetic Efficiency: Compound 16 (oxazolo[4,5-b]pyridine) demonstrates superior synthetic yield (88%) compared to thienopyridine derivatives, though scalability for the target compound remains unverified .
  • Bioactivity Gaps: No direct pharmacological data (e.g., IC₅₀, toxicity) are available for the target compound or its analogs, limiting mechanistic insights .
  • Structural Insights : The 4-ethoxybenzamide in the target compound likely offers a balance between lipophilicity and metabolic resistance compared to dimethylpropanamide or dimethoxybenzamide derivatives .

Q & A

Q. What are the critical steps and conditions for synthesizing N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with the condensation of tetrahydrothieno-pyridine derivatives with benzamide precursors under controlled conditions. Key steps include:
  • Amide bond formation : Use coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
  • Cyano group introduction : React intermediates with cyanating agents (e.g., KCN/CuCN) at 60–80°C .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
  • Critical parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and solvent dryness to prevent hydrolysis .

Table 1 : Synthesis Optimization Parameters

StepReagents/ConditionsPurpose
AmidationDMF, 0–5°C, EDC/HOBtStabilize reactive intermediates
CyanidationKCN/CuCN, 70°C, 12 hIntroduce cyano group
PurificationEthanol/water recrystallizationRemove unreacted starting material

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl, ethoxy groups) and ring saturation .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion ([M+H]⁺) and purity .
  • Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages (±0.3% tolerance) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles and confirm stereochemistry .

Q. How can researchers ensure the compound's stability during storage and experimental use?

  • Methodological Answer :
  • Storage : Lyophilized powder in amber vials at –20°C under desiccant (silica gel) to prevent hydrolysis of the cyano and amide groups .
  • Stability assays : Monitor degradation via HPLC every 3 months; <5% degradation over 12 months is acceptable .
  • In-experiment stability : Use freshly prepared DMSO stock solutions (avoid aqueous buffers with pH >8) to prevent precipitation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
  • Purity reassessment : Re-analyze compound batches with conflicting results via HPLC-MS to rule out impurities >2% .

Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition by modifying the ethoxy group .
  • Molecular docking : AutoDock Vina to identify key interactions with targets (e.g., kinase ATP-binding pockets) and prioritize derivatives with stronger binding .
  • MD simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns to shortlist candidates for synthesis .

Q. What experimental approaches can elucidate the compound's mechanism of action in modulating neurological targets?

  • Methodological Answer :
  • Target deconvolution : Combine CRISPR-Cas9 knockout screens with affinity-based proteomics (e.g., pull-down assays using biotinylated analogs) .
  • Electrophysiology : Patch-clamp recordings on neuronal cultures to assess effects on ion channels (e.g., GABAₐ receptors) .
  • Metabolomics : LC-MS profiling of treated vs. untreated cells to identify altered pathways (e.g., dopamine synthesis) .

Data Contradiction Analysis Framework

Table 2 : Common Data Discrepancies and Solutions

Discrepancy TypeLikely CauseResolution Strategy
Varied IC₅₀ valuesAssay buffer pH differencesStandardize to pH 7.4 ± 0.1
Inconsistent solubilityPolymorphic formsCharacterize via PXRD
Off-target effectsImpurity profilesRepurify via prep-HPLC

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